Atorvastatin lysine is a salt form of atorvastatin, a widely used medication classified as a statin. Statins are primarily employed to lower cholesterol levels in the blood and reduce the risk of cardiovascular diseases. Atorvastatin functions by inhibiting the enzyme HMG-CoA reductase, which plays a central role in the biosynthesis of cholesterol. The lysine salt form enhances the solubility and stability of atorvastatin, making it more effective for pharmaceutical applications.
Atorvastatin was first approved by the U.S. Food and Drug Administration in 1996 and is marketed under various brand names, including Lipitor. It belongs to the class of drugs known as lipid-lowering agents, specifically HMG-CoA reductase inhibitors. The lysine salt form is synthesized to improve the pharmacokinetic properties of atorvastatin, facilitating better absorption and bioavailability in the body.
The synthesis of atorvastatin lysine involves several steps:
This method ensures that atorvastatin binds effectively with lysine through ionic interactions and van der Waals forces, enhancing its stability and solubility.
The molecular formula for atorvastatin is CHFNO, with a molecular weight of approximately 558.67 g/mol. The structure consists of a heptanoic acid moiety linked to a pyrrole ring, which is crucial for its biological activity. When combined with lysine, the molecular structure changes slightly due to the addition of the amino acid's side chain, which can affect solubility and interaction with biological targets.
Atorvastatin undergoes several chemical reactions in vivo:
Atorvastatin exerts its primary action by inhibiting HMG-CoA reductase, an enzyme pivotal in cholesterol synthesis. By blocking this enzyme:
The effectiveness of atorvastatin can be quantified through various clinical studies that measure reductions in low-density lipoprotein cholesterol levels.
Atorvastatin lysine has significant applications in clinical settings:
CAS No.: 22502-03-0
CAS No.:
CAS No.:
CAS No.: 20411-84-1
CAS No.: 53948-12-2
CAS No.: